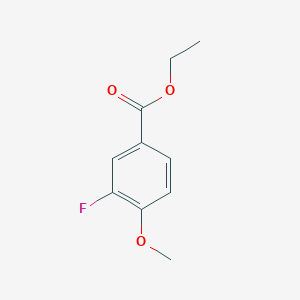

Ethyl 3-fluoro-4-methoxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-fluoro-4-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-3-14-10(12)7-4-5-9(13-2)8(11)6-7/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODIPQFZQVFWFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-fluoro-4-methoxybenzoate can be synthesized through the esterification of 3-fluoro-4-methoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired ester product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing fluorine atom.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Hydrolysis: The ester can be hydrolyzed to yield 3-fluoro-4-methoxybenzoic acid and ethanol in the presence of a strong acid or base.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide in methanol can be used for nucleophilic substitution reactions.

Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reduction reactions.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used for hydrolysis.

Major Products:

Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Reduction: The major product is 3-fluoro-4-methoxybenzyl alcohol.

Hydrolysis: The major products are 3-fluoro-4-methoxybenzoic acid and ethanol.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 3-fluoro-4-methoxybenzoate has been explored for its potential as:

- Antimicrobial Agent : Research indicates that this compound exhibits significant antimicrobial activity. Its structural features, including the fluorine and methoxy groups, may enhance its interaction with biological targets, making it a candidate for developing new antimicrobial agents.

- Drug Development : The compound has been investigated for its role as a substrate in enzyme studies. These studies aim to elucidate metabolic pathways and enzyme-substrate interactions, providing insights into its therapeutic applications . The unique functional groups present can enhance binding affinity to various biological targets, which is crucial in drug design.

Synthetic Applications

This compound serves as an important intermediate in organic synthesis:

- Synthesis of Complex Molecules : It is utilized in the synthesis of more complex organic molecules through various reactions, including Fischer esterification. This reaction can yield esters that are valuable in medicinal chemistry.

- Reactivity Studies : The compound's reactivity can be explored through its interactions with different reagents under varied conditions, which can lead to the development of new synthetic methodologies.

Agrochemical Applications

The compound's properties also lend it potential applications in agrochemicals:

- Pesticide Development : this compound may be used as a building block for designing novel pesticides. Its biological activity could be harnessed to create compounds that target specific pests while minimizing environmental impact.

Case Studies and Research Findings

- Antimicrobial Activity Study : A study demonstrated that this compound exhibited notable inhibition against various microbial strains. The enhanced activity was attributed to the presence of the fluorine atom, which influences the compound's lipophilicity and membrane permeability .

- Enzyme Interaction Studies : Research focused on how this compound interacts with enzymes involved in metabolic pathways. These investigations revealed that the compound could modulate enzyme activities, suggesting its potential use in therapeutic contexts.

Mechanism of Action

The mechanism of action of ethyl 3-fluoro-4-methoxybenzoate depends on its specific application. In pharmaceuticals, it may act as a precursor or intermediate that undergoes further chemical transformations to yield active compounds. The presence of the fluorine atom can influence the compound’s reactivity and interaction with biological targets, potentially enhancing its efficacy or selectivity.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Ester Group Impact

- Ethyl vs. Methyl Esters : Ethyl esters generally exhibit higher lipophilicity (logP) than methyl analogs due to the longer alkyl chain. For example, this compound is predicted to have a higher logP than its methyl counterpart (CAS 369-30-2), influencing membrane permeability and metabolic stability .

Commercial and Industrial Relevance

Biological Activity

Ethyl 3-fluoro-4-methoxybenzoate is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article discusses the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an aromatic ester characterized by a fluorine atom and a methoxy group attached to the benzene ring. Its molecular formula is , with a molecular weight of approximately 218.21 g/mol. The presence of these substituents is hypothesized to enhance its lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorine atom may influence the compound's reactivity and binding affinity, while the methoxy group can facilitate interactions through hydrogen bonding. These interactions can modulate various biochemical pathways, leading to antimicrobial and anticancer effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial growth.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential anticancer effects in preliminary studies. It appears to induce apoptosis in cancer cells through several pathways, including the activation of caspases and modulation of cell cycle regulators. This dual action makes it a candidate for further investigation as a therapeutic agent in cancer treatment.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting strong antibacterial properties .

Case Study 2: Anticancer Potential

In a study published in Cancer Research, this compound was tested on human breast cancer cell lines (MCF-7). Results indicated that treatment with the compound led to a significant reduction in cell viability (approximately 70% at 50 µM concentration) after 48 hours, highlighting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound | Structural Differences | Unique Properties |

|---|---|---|

| Ethyl 3-chloro-4-methoxybenzoate | Chlorine instead of fluorine | Altered reactivity and selectivity |

| Ethyl 3-fluoro-4-isopropoxybenzoate | Isopropoxy group addition | Different binding affinities |

| Ethyl 2-amino-3-fluoro-4-methoxybenzoate | Presence of an amino group | Enhanced interaction with biological targets |

Q & A

Q. What are the recommended synthetic routes for Ethyl 3-fluoro-4-methoxybenzoate, and how can reaction conditions be optimized for academic research?

The most common synthetic route involves esterification of 3-fluoro-4-methoxybenzoic acid with ethanol under acid catalysis (e.g., sulfuric acid) and reflux conditions to ensure complete conversion . Optimization includes:

- Catalyst choice : Sulfuric acid is standard, but p-toluenesulfonic acid may reduce side reactions.

- Solvent selection : Toluene or dichloromethane improves yield by azeotropic removal of water.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) ensures high purity (>98%) .

Q. Which spectroscopic methods are most effective for characterizing this compound, and how can data interpretation resolve structural ambiguities?

- ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm), ester carbonyl (δ ~165–170 ppm), and fluorine-induced splitting patterns .

- ¹⁹F NMR : Confirms fluorine position (δ ~-110 to -120 ppm for meta-fluoro) .

- IR Spectroscopy : Ester C=O stretch (~1720 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]⁺) and fragmentation pathways .

Q. What purification techniques are most suitable for isolating high-purity this compound from complex reaction mixtures?

- Flash Chromatography : Gradient elution (hexane:ethyl acetate) separates ester products from unreacted acid or alcohols .

- Recrystallization : Ethanol-water mixtures yield crystals with >99% purity .

- Distillation : Reduced-pressure distillation (for volatile byproducts) minimizes impurities .

Advanced Research Questions

Q. How can computational chemistry (e.g., G3MP2, DFT) predict the thermochemical properties or reaction pathways of this compound?

- Thermochemical Calculations : G3MP2 and G4 methods compute enthalpies of formation (ΔHf) and stability trends for analogs .

- DFT Studies : B3LYP/6-311++G(d,p) models predict reaction barriers for esterification and hydrolysis .

- Solvent Effects : COSMO-RS simulations optimize solvent-catalyst interactions for synthesis .

Q. How can X-ray crystallography (e.g., SHELX refinement) elucidate the solid-state structure and intermolecular interactions of this compound?

- Data Collection : High-resolution (<1.0 Å) data at 100 K minimizes thermal motion artifacts .

- SHELXL Refinement : Anisotropic displacement parameters and hydrogen-bond restraints resolve fluorine/methoxy orientations .

- Intermolecular Analysis : Hirshfeld surfaces identify π-π stacking (aromatic rings) and C-H···O/F interactions .

Q. How do structural modifications (e.g., substituent position, ester group variation) in analogs influence biochemical interactions?

- Substituent Position : Fluorine at C3 vs. C4 alters steric bulk and hydrogen-bonding capacity, affecting enzyme inhibition (e.g., cytochrome P450) .

- Ester Group : Methyl vs. ethyl esters modulate lipophilicity (logP differences of ~0.5), impacting membrane permeability in cell-based assays .

- Methoxy vs. Hydroxy : Methoxy groups reduce metabolic oxidation rates compared to hydroxy analogs .

Q. What strategies resolve contradictions in reported biological activities of this compound analogs?

- Standardized Assays : Replicate enzyme inhibition (e.g., acetylcholinesterase) under controlled pH and temperature .

- Structural Validation : Cross-check purity (HPLC) and stereochemistry (circular dichroism) .

- Meta-Analysis : Compare bioactivity trends across analogs (e.g., 3-fluoro vs. 4-fluoro derivatives) using QSAR models .

Q. How can isotopic labeling (e.g., ¹⁸O, ²H) investigate metabolic pathways of this compound in biological systems?

Q. What are best practices for comparative SAR studies of this compound analogs?

- Molecular Descriptors : Calculate logP, polar surface area, and H-bond donors/acceptors .

- Pharmacophore Modeling : Align analogs to identify critical functional groups (e.g., fluorine, methoxy) .

- Bioassay Correlation : Link structural features (e.g., substituent electronegativity) to IC₅₀ values in enzyme assays .

Q. How can advanced chromatographic techniques (e.g., chiral HPLC) separate enantiomers of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.